molecular formula C6H12ClNO2S B1316622 4-Methylpiperidine-1-sulfonyl chloride CAS No. 41483-70-9

4-Methylpiperidine-1-sulfonyl chloride

Cat. No.: B1316622
CAS No.: 41483-70-9
M. Wt: 197.68 g/mol
InChI Key: IVVNPRFHZBOVAZ-UHFFFAOYSA-N
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Description

4-Methylpiperidine-1-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a sulfonyl chloride derivative of 4-methylpiperidine, commonly used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry
4-Methylpiperidine-1-sulfonyl chloride is primarily utilized in the synthesis of biologically active compounds. The sulfonyl chloride moiety facilitates the introduction of sulfonamide groups into target molecules, which can enhance their pharmacological properties. This compound has been explored for its potential as a building block in the development of new drugs targeting various diseases.

Case Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, studies have focused on its interaction with enzymes and receptors, employing techniques such as surface plasmon resonance to evaluate binding affinities. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Chemical Manufacturing
In addition to pharmaceutical uses, this compound finds applications in chemical manufacturing processes where it serves as an intermediate for synthesizing agrochemicals and specialty chemicals. Its ability to form stable bonds with various nucleophiles makes it suitable for producing complex chemical structures.

Analytical Chemistry

Analytical Techniques
The compound is also employed in analytical chemistry for developing methods to quantify related compounds in biological samples. Its reactivity can be harnessed to create derivatives that are easier to analyze using techniques like chromatography or mass spectrometry.

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Biological Activity

4-Methylpiperidine-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6_6H12_{12}ClNO2_2S and a molecular weight of approximately 197.68 g/mol. This compound is characterized by a piperidine ring with a methyl substitution at the fourth position and a sulfonyl chloride group at the first position. While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with chlorosulfonyl chloride. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound. The sulfonyl chloride functional group is known for its high reactivity, allowing it to participate in various chemical reactions, particularly in the formation of sulfonamide derivatives.

Antimicrobial Properties

While direct research on the antimicrobial properties of this compound is sparse, sulfonamides are widely recognized for their antibacterial effects. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. This suggests that further pharmacological studies on this compound could reveal its efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructure CharacteristicsUnique Features
4-Methylpiperazine-1-sulfonyl chloride Similar piperazine ringContains a piperazine instead of piperidine
N-Methylbenzenesulfonamide Aromatic ring attached to sulfonamideAromatic character influences solubility
2-Methylpyrrolidine-1-sulfonyl chloride Pyrrolidine ring instead of piperidineDifferent ring structure alters reactivity

The presence of the sulfonyl chloride group in this compound enhances its utility in organic synthesis compared to other derivatives that may lack this specific reactivity profile.

Case Studies and Research Findings

Research has indicated that sulfonamide derivatives can significantly impact protein-protein interactions, particularly in cancer-related pathways. For instance, studies on related compounds have shown their ability to inhibit interactions between p53 and MDM2/MDMX proteins, which are critical in tumor suppression mechanisms . While direct evidence for this compound's role in such interactions is lacking, its structural similarity to these active compounds suggests it may have analogous effects.

Properties

IUPAC Name

4-methylpiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNPRFHZBOVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585520
Record name 4-Methylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41483-70-9
Record name 4-Methylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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